molecular formula C10H18N2O3 B13635860 2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one

2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one

Cat. No.: B13635860
M. Wt: 214.26 g/mol
InChI Key: QGJZWUVAJWSLMD-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one is a compound that features both azetidine and morpholine rings Azetidine is a four-membered nitrogen-containing ring, while morpholine is a six-membered ring containing both nitrogen and oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one can be achieved through various methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach.

Another method involves the generation of a vanillinyl ketene in situ, followed by an electrocyclic reaction of the corresponding zwitterionic intermediate . This approach has been used to achieve highly stereoselective synthesis of polyfunctionalized 2-azetidinones.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine and morpholine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the azetidine or morpholine rings.

Scientific Research Applications

2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one involves its interaction with molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one is unique due to the combination of azetidine and morpholine rings in a single molecule

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C10H18N2O3/c1-8(15-9-6-11-7-9)10(13)12-2-4-14-5-3-12/h8-9,11H,2-7H2,1H3

InChI Key

QGJZWUVAJWSLMD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCOCC1)OC2CNC2

Origin of Product

United States

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